molecular formula C16H26N2O3S B4439672 N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4439672
M. Wt: 326.5 g/mol
InChI Key: OIRMZZKGGPWENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as MMB-2201, is a synthetic cannabinoid that belongs to the indole class. It was first identified in 2014 as a designer drug and has gained popularity in the recreational drug market due to its psychoactive effects. However, it has also shown potential in scientific research applications due to its high affinity for cannabinoid receptors.

Mechanism of Action

MMB-2201 acts as a potent agonist of CB1 and CB2 receptors, which are G protein-coupled receptors located in the central and peripheral nervous systems. Upon binding to these receptors, MMB-2201 activates intracellular signaling pathways that result in various physiological effects, such as analgesia, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
MMB-2201 has been shown to produce a range of biochemical and physiological effects, including:
- Analgesia: MMB-2201 has been shown to produce potent analgesic effects in animal models of chronic pain.
- Appetite stimulation: MMB-2201 has been found to increase food intake in animal studies, suggesting a potential role in the treatment of eating disorders.
- Immune modulation: MMB-2201 has been shown to modulate immune function in animal models, indicating a potential role in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MMB-2201 in lab experiments is its high affinity for cannabinoid receptors, which allows for precise targeting of these receptors in studies investigating their role in various physiological processes. However, one limitation is its potential for abuse and its status as a controlled substance in many countries, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving MMB-2201, including:
- Investigating its potential as a therapeutic agent for chronic pain, cancer, and other diseases.
- Exploring its effects on the endocannabinoid system and its potential for modulating this system in various disease states.
- Investigating its potential for use in the treatment of eating disorders and other conditions related to appetite regulation.
- Developing new synthetic cannabinoids based on the structure of MMB-2201 for use in scientific research.

Scientific Research Applications

MMB-2201 has shown potential in scientific research applications, particularly in the field of cannabinoid receptor research. It has a high affinity for both CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain sensation, appetite regulation, and immune function. MMB-2201 has been used in studies to investigate the role of these receptors in various diseases and conditions, including chronic pain, cancer, and neurodegenerative disorders.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-10(2)15(11(3)4)17-16(19)13-8-7-9-14(12(13)5)18-22(6,20)21/h7-11,15,18H,1-6H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRMZZKGGPWENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.